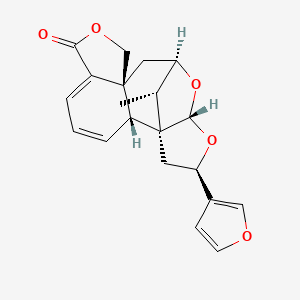

Salvifaricin

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H20O5 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(1S,2R,10S,12R,14R,16R,18S)-16-(furan-3-yl)-18-methyl-8,13,15-trioxapentacyclo[10.5.1.01,14.02,10.06,10]octadeca-3,5-dien-7-one |

InChI |

InChI=1S/C20H20O5/c1-11-14-7-19-10-23-17(21)13(19)3-2-4-16(19)20(11)8-15(25-18(20)24-14)12-5-6-22-9-12/h2-6,9,11,14-16,18H,7-8,10H2,1H3/t11-,14-,15-,16-,18-,19-,20-/m1/s1 |

InChI Key |

HIKUAKUTPBLJKQ-JSLAWISBSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]2C[C@@]34COC(=O)C3=CC=C[C@H]4[C@@]15C[C@@H](O[C@H]5O2)C6=COC=C6 |

Canonical SMILES |

CC1C2CC34COC(=O)C3=CC=CC4C15CC(OC5O2)C6=COC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

Salvifaricin from Salvia leucantha: A Technical Guide to Its Isolation and Hypothesized Anti-Diabetic Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of salvifaricin, a rearranged neo-clerodane diterpenoid isolated from Salvia leucantha (Mexican Bush Sage). It details a comprehensive protocol for its extraction and purification, summarizes key in-vivo anti-diabetic data, and proposes a plausible molecular mechanism of action related to glucose metabolism. This document is intended to serve as a valuable resource for researchers investigating novel therapeutic agents for metabolic disorders.

Introduction

This compound is a bioactive natural product that has demonstrated significant potential as an anti-diabetic agent. It belongs to the class of neo-clerodane diterpenoids, a group of compounds known for their diverse biological activities. While first identified in other Salvia species, this compound has also been successfully isolated from Salvia leucantha, a widely cultivated ornamental plant. Recent studies have highlighted its ability to lower blood glucose and triglyceride levels in animal models of type 2 diabetes, making it a compound of considerable interest for further investigation and drug development.

Isolation of this compound from Salvia leucantha

The following experimental protocol is a comprehensive methodology for the isolation of this compound from the aerial parts of Salvia leucantha. This protocol is adapted from established procedures for the isolation of clerodane diterpenoids from Salvia species.

Plant Material

Fresh aerial parts of Salvia leucantha should be collected and air-dried in a shaded, well-ventilated area. Once thoroughly dried, the plant material should be ground into a fine powder to maximize the surface area for solvent extraction.

Experimental Protocol: Extraction and Isolation

The isolation of this compound involves a multi-step process of solvent extraction followed by chromatographic separation.

Step 1: Extraction The powdered, dried aerial parts of Salvia leucantha are subjected to extraction with a suitable organic solvent to isolate the crude mixture of secondary metabolites.

-

Procedure:

-

Macerate the powdered plant material (e.g., 1 kg) with acetone at room temperature for 48 hours.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude acetone extract.

-

Suspend the crude extract in water and partition successively with n-hexane and then ethyl acetate (EtOAc).

-

Concentrate the EtOAc-soluble fraction to yield the crude extract containing diterpenoids.

-

Step 2: Column Chromatography The crude EtOAc extract is then subjected to column chromatography for the separation of its constituents.

-

Procedure:

-

Pack a silica gel column (e.g., 60-120 mesh) and load the crude EtOAc extract.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Collect fractions of a consistent volume (e.g., 250 mL).

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:EtOAc, 7:3) and visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

-

Step 3: Further Purification Fractions containing this compound, as identified by TLC comparison with a known standard or by spectroscopic analysis, are pooled and subjected to further purification.

-

Procedure:

-

Subject the pooled fractions to further column chromatography on silica gel using a more shallow gradient of n-hexane and ethyl acetate.

-

Alternatively, employ Sephadex LH-20 column chromatography with a suitable solvent like methanol for further purification.

-

Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Step 4: Structure Elucidation The structure of the isolated this compound should be confirmed using modern spectroscopic techniques.

-

Methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the chemical structure and stereochemistry.

-

X-ray Crystallography: To determine the absolute configuration of the molecule.

-

Isolation Workflow Diagram

Caption: Workflow for the isolation and purification of this compound from Salvia leucantha.

In-Vivo Anti-Diabetic Activity of this compound

A 2021 study investigated the anti-diabetic effects of this compound in a db/db mouse model of type 2 diabetes. The results of this study are summarized in the table below.

| Parameter | Vehicle Control | This compound (50 mg/kg/day) | Metformin (150 mg/kg/day) |

| Treatment Duration | 5 weeks | 5 weeks | 5 weeks |

| Fasting Blood Glucose (mmol/L) | 28.5 ± 2.1 | 15.2 ± 1.8 | 16.8 ± 2.5 |

| Serum Triglycerides (mmol/L) | 2.1 ± 0.3 | 1.3 ± 0.2 | 1.5 ± 0.3 |

| *p < 0.05 compared to Vehicle Control |

The study demonstrated that oral administration of this compound for five weeks significantly reduced both fasting blood glucose and serum triglyceride levels in diabetic mice, with an efficacy comparable to the standard anti-diabetic drug, metformin. These findings underscore the potential of this compound as a lead compound for the development of new anti-diabetic therapies.

Proposed Signaling Pathway for Anti-Diabetic Action

While the precise molecular mechanism of this compound's anti-diabetic activity has not been fully elucidated, its demonstrated ability to improve insulin resistance suggests an interaction with key signaling pathways involved in glucose metabolism. Based on the known mechanisms of other anti-diabetic compounds, particularly those of natural origin, a plausible signaling pathway is proposed below. It is hypothesized that this compound may enhance insulin sensitivity in peripheral tissues such as skeletal muscle and adipose tissue.

This proposed pathway centers on the activation of the PI3K/Akt signaling cascade, a crucial mediator of insulin's metabolic effects.

Caption: Proposed mechanism of this compound-enhanced insulin signaling.

Pathway Description:

-

Insulin Binding and Receptor Activation: Insulin binds to its receptor on the cell surface, leading to the autophosphorylation and activation of the receptor's tyrosine kinase domain.

-

IRS Protein Phosphorylation: The activated insulin receptor phosphorylates insulin receptor substrate (IRS) proteins.

-

PI3K Activation: Phosphorylated IRS proteins recruit and activate phosphoinositide 3-kinase (PI3K).

-

PIP3 Formation: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Akt Activation: PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B).

-

AS160 Inhibition: Activated Akt phosphorylates and inhibits AS160, a Rab GTPase-activating protein.

-

GLUT4 Translocation: Inhibition of AS160 allows for the translocation of GLUT4-containing vesicles from the intracellular space to the plasma membrane.

-

Increased Glucose Uptake: The increased presence of GLUT4 on the cell surface facilitates the uptake of glucose from the bloodstream into the cell.

It is hypothesized that this compound may act at one or more points in this pathway to enhance the insulin signal, thereby improving glucose uptake in insulin-resistant states. Further molecular studies are required to validate this proposed mechanism and to identify the direct molecular target(s) of this compound.

Conclusion and Future Directions

This compound, a neo-clerodane diterpenoid from Salvia leucantha, presents a promising scaffold for the development of novel anti-diabetic drugs. Its effective isolation and demonstrated in-vivo efficacy in reducing hyperglycemia and hypertriglyceridemia warrant further investigation. Future research should focus on:

-

Optimizing the isolation protocol to improve the yield of this compound from Salvia leucantha.

-

Elucidating the precise molecular mechanism of action, including the identification of its direct binding partners and its effects on key signaling nodes in the insulin pathway.

-

Conducting comprehensive preclinical studies to evaluate its pharmacokinetic and toxicological profiles.

-

Synthesizing and evaluating structural analogs of this compound to explore structure-activity relationships and improve its therapeutic potential.

This technical guide provides a foundational resource for researchers to advance the study of this compound and its potential translation into a clinically effective therapeutic agent.

A Technical Guide to the Biosynthesis of Neo-Clerodane Diterpenoids

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biosynthetic pathway of neo-clerodane diterpenoids, a large and structurally diverse class of natural products with significant biological activities, including insect antifeedant properties and potential as novel opioid receptor probes.[1] The focus is on the core enzymatic steps, from precursor molecules to the characteristic rearranged decalin core structure, supplemented with experimental methodologies and quantitative data for researchers in natural product chemistry and drug development.

The Core Biosynthetic Pathway

Neo-clerodane diterpenoids are bicyclic diterpenes characterized by a 20-carbon skeleton.[2] Their biosynthesis originates from the universal C20 precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP), which is produced through either the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3][4] The formation of the distinctive neo-clerodane scaffold is a multi-step process catalyzed primarily by two classes of diterpene synthases (diTPSs), followed by extensive tailoring by enzymes like cytochrome P450 monooxygenases (P450s).[4]

The key steps are:

-

Protonation-initiated Cyclization (Class II diTPS): The pathway begins with the cyclization of the acyclic GGPP, catalyzed by a class II diTPS.[5][6] This enzyme protonates the terminal olefin of GGPP, initiating a cascade that forms a bicyclic labdane-type diphosphate intermediate, often (+)-copalyl diphosphate (CPP) or its enantiomer.[7] In the well-studied biosynthesis of salvinorin A, a potent hallucinogenic neo-clerodane, the class II diTPS is ent-clerodienyl diphosphate synthase (SdCPS2), which forms the clerodane scaffold directly.[8][9]

-

Rearrangement and Second Cyclization (Class I diTPS): The labdane-type intermediate is then utilized by a class I diTPS. This enzyme catalyzes the ionization of the diphosphate moiety, leading to a series of complex carbocation-mediated rearrangements.[10] This includes critical 1,2-hydride and methyl shifts that transform the labdane skeleton into the rearranged clerodane scaffold.[1][7] The resulting carbocation is typically quenched by water to yield a hydroxylated clerodane, such as kolavenol, or deprotonated to form a hydrocarbon.[8]

-

Tailoring and Diversification: Following the formation of the core skeleton, the molecule undergoes extensive modifications by tailoring enzymes, most notably P450s.[4] These enzymes introduce a wide range of functional groups (hydroxyls, ketones, epoxides) and can catalyze further rearrangements, leading to the vast structural diversity observed in naturally occurring neo-clerodane diterpenoids.[8][11]

Quantitative Data on Biosynthetic Enzymes

Enzyme kinetic parameters are crucial for understanding reaction efficiency and for metabolic engineering applications. However, these values are highly specific to the enzyme, its source organism, and assay conditions. The following table presents a generalized format for such data, with example values that might be observed for terpene synthases.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp (°C) | Source Organism | Reference |

| Class II diTPS (e.g., SdCPS2) | GGPP | 5 - 50 | 0.1 - 5.0 | 2,000 - 100,000 | 6.0 - 7.5 | 25 - 35 | Salvia divinorum | [8][9] |

| Class I diTPS (e.g., SdKSL) | (+)-CPP | 1 - 20 | 0.5 - 10.0 | 25,000 - 1,000,000 | 7.0 - 8.0 | 25 - 35 | Salvia divinorum | [8] |

| Cytochrome P450 | Neo-clerodane Scaffold | 10 - 150 | 0.05 - 2.0 | 300 - 20,000 | 7.4 | 25 - 30 | Various Plants | [11] |

Note: The values presented are illustrative and can vary significantly. Researchers should consult specific literature for precise kinetic data.

Experimental Protocols

The identification and characterization of enzymes in the neo-clerodane pathway involve a series of molecular biology and biochemical techniques.

-

RNA Isolation and Transcriptome Sequencing: Total RNA is extracted from the plant tissue of interest (e.g., trichomes of Salvia divinorum).[8] A cDNA library is constructed and sequenced to generate a transcriptome, which is then mined for candidate terpene synthase (TPS) and P450 genes based on sequence homology.

-

PCR Amplification and Vector Construction: Full-length candidate genes are amplified from cDNA using high-fidelity DNA polymerase.[12] The PCR product is purified and cloned into an expression vector (e.g., pET28a for E. coli or a yeast expression vector) using traditional restriction enzyme cloning or seamless methods like Gibson Assembly.[13][14]

-

Host Transformation: The recombinant plasmid is transformed into a suitable expression host, such as E. coli BL21(DE3) or Saccharomyces cerevisiae.[15][16]

-

Protein Expression: The host culture is grown in an appropriate medium (e.g., LB for E. coli) at 37°C to an OD600 of 0.6-0.8. Protein expression is induced (e.g., with 0.5 mM IPTG) and the culture is incubated at a lower temperature (e.g., 16-20°C) for 12-18 hours to enhance soluble protein production.[15]

-

Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization. If the protein has an affinity tag (e.g., His-tag), the soluble fraction is purified using affinity chromatography (e.g., Ni-NTA column).

-

Reaction Setup: Assays are typically performed in a glass vial in a buffer solution (e.g., 50 mM HEPES, pH 7.2, 10% glycerol, 10 mM MgCl2).[17]

-

Reaction Initiation: The purified enzyme (5-10 µg) is added to the buffer containing the substrate (e.g., 50 µM GGPP for a Class II diTPS).

-

Incubation and Product Extraction: The reaction is overlaid with a layer of an organic solvent (e.g., hexane or dodecane) to trap volatile products and incubated at 30°C for 1-2 hours. The reaction is then quenched (e.g., with EDTA), and the organic layer is collected.

-

Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical structure of the terpene products formed.[15]

Conclusion

The biosynthesis of neo-clerodane diterpenoids is a fascinating example of nature's ability to generate complex chemical scaffolds from simple precursors. The pathway relies on the sequential action of Class II and Class I diterpene synthases to construct the core skeleton, which is then extensively decorated by tailoring enzymes. Understanding this pathway at a molecular and enzymatic level is essential for harnessing these compounds for applications in medicine and agriculture. The methodologies outlined provide a framework for the discovery and characterization of novel enzymes from this important biosynthetic pathway, paving the way for metabolic engineering and synthetic biology approaches to produce high-value neo-clerodanes.

References

- 1. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clerodane diterpene - Wikipedia [en.wikipedia.org]

- 3. Chemical Methods for the Synthesis and Modification of Neoclerodane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Terpene Synthases as Metabolic Gatekeepers in the Evolution of Plant Terpenoid Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Class II terpene cyclases: structures, mechanisms, and engineering - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Salvinorin A - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. neb.com [neb.com]

- 13. neb.com [neb.com]

- 14. youtube.com [youtube.com]

- 15. Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Protonation‐Initiated Cyclization by a Class II Terpene Cyclase Assisted by Tunneling - PMC [pmc.ncbi.nlm.nih.gov]

Salvifaricin: A Technical Guide on its Anti-Hyperglycemic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvifaricin, a neo-clerodane diterpenoid isolated from Salvia leucantha and Salvia hispanica, has emerged as a promising natural compound with significant anti-hyperglycemic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in combating hyperglycemia. While direct mechanistic studies on this compound are in their nascent stages, this document synthesizes the available in-vivo data and extrapolates potential molecular pathways based on the activities of structurally related compounds and the broader class of Salvia diterpenoids. This guide details plausible mechanisms, including the inhibition of carbohydrate-hydrolyzing enzymes and the modulation of key signaling pathways such as AMP-activated protein kinase (AMPK) and insulin signaling. Furthermore, it provides detailed experimental protocols for assays crucial to elucidating these mechanisms and presents visual representations of the proposed pathways and workflows to facilitate further research and drug development efforts.

Introduction

The global prevalence of type 2 diabetes mellitus (T2DM) necessitates the discovery and development of novel therapeutic agents. Natural products, with their vast structural diversity, represent a rich source of potential anti-diabetic compounds. The genus Salvia has a long history in traditional medicine for treating various ailments, including diabetes. Recent scientific investigations have begun to validate these traditional uses, identifying specific bioactive compounds and their mechanisms of action.

This compound, a neo-clerodane diterpenoid, has been identified as a potent anti-hyperglycemic agent. In-vivo studies have demonstrated its ability to significantly lower fasting blood glucose and serum triglyceride levels, as well as improve insulin resistance[1][2]. This guide aims to provide a detailed technical overview of the potential mechanisms underlying these effects to support further research and development of this compound as a therapeutic candidate.

In-Vivo Anti-Hyperglycemic Activity of this compound

Preclinical studies in a well-established animal model of T2DM have provided the primary evidence for the anti-diabetic efficacy of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative findings from an in-vivo study on this compound and the related neo-clerodane diterpenoid, salvihispin H, in diabetic db/db mice.

| Compound | Dosage | Administration Route | Duration | Key Findings | Reference |

| This compound | 100 mg/kg | Oral (p.o.) | 5 weeks (daily) | - Significantly reduced fasting blood glucose levels.- Significantly reduced serum triglyceride (TG) levels.- Improved insulin resistance. | [1][2] |

| Salvihispin H | Not specified | Not specified | Not specified | - Significantly reduced fasting blood glucose levels.- Improved insulin resistance.- Exerted a faster glucose-lowering effect than metformin. | [1][2] |

Proposed Mechanisms of Action

While the precise molecular targets of this compound are yet to be fully elucidated, based on the known activities of other Salvia compounds and diterpenoids, several plausible mechanisms can be proposed.

Inhibition of Carbohydrate-Hydrolyzing Enzymes

A common mechanism for controlling postprandial hyperglycemia is the inhibition of α-glucosidase and α-amylase in the digestive tract. Many compounds isolated from Salvia species have demonstrated potent inhibitory activity against these enzymes. By slowing the breakdown of complex carbohydrates into absorbable monosaccharides, these inhibitors can effectively blunt the sharp rise in blood glucose after a meal.

Activation of AMP-Activated Protein Kinase (AMPK)

AMPK is a central regulator of cellular energy homeostasis. Its activation in peripheral tissues like skeletal muscle, liver, and adipose tissue enhances glucose uptake and utilization, and suppresses hepatic glucose production. Several natural compounds exert their anti-diabetic effects through the activation of the AMPK pathway.

Modulation of the Insulin Signaling Pathway

Insulin resistance, a hallmark of T2DM, results from impaired insulin signaling. Key components of this pathway include the insulin receptor (IR), insulin receptor substrate (IRS), phosphoinositide 3-kinase (PI3K), and Akt (protein kinase B). The downstream effects of this cascade include the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake. Compounds that can enhance the phosphorylation or expression of these signaling molecules can improve insulin sensitivity.

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the proposed mechanisms and the experimental approaches to validate them, the following diagrams are provided in the DOT language for Graphviz.

Caption: Proposed multi-target mechanism of action for this compound in hyperglycemia.

Caption: Experimental workflow for evaluating the anti-hyperglycemic effects of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the anti-hyperglycemic mechanism of action of this compound.

In-Vivo Anti-Hyperglycemic Study in db/db Mice

-

Animal Model: Male C57BL/KsJ-db/db mice (8-10 weeks old) are used as a model for T2DM, with their lean littermates (db/m) as controls.

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.

-

Grouping and Treatment:

-

Group 1: db/m mice + Vehicle (e.g., 0.5% carboxymethylcellulose).

-

Group 2: db/db mice + Vehicle.

-

Group 3: db/db mice + this compound (e.g., 100 mg/kg body weight).

-

Group 4: db/db mice + Positive Control (e.g., Metformin, 150 mg/kg).

-

-

Administration: Treatments are administered daily via oral gavage for a period of 5-8 weeks.

-

Monitoring:

-

Fasting blood glucose (from tail vein) and body weight are measured weekly.

-

Food and water intake can be monitored daily.

-

-

Endpoint Analysis:

-

Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice are given an oral glucose load (2 g/kg). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-gavage.

-

Insulin Tolerance Test (ITT): Mice are fasted for 4-6 hours and then injected intraperitoneally with human insulin (0.75 U/kg). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes post-injection.

-

Biochemical Analysis: At the end of the study, blood is collected for the analysis of serum insulin, triglycerides, total cholesterol, HDL, and LDL.

-

Tissue Collection: Liver, skeletal muscle, and adipose tissue can be collected for further analysis (e.g., Western blot, histology).

-

In-Vitro α-Glucosidase Inhibition Assay

-

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae.

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Acarbose as a positive control.

-

Phosphate buffer (pH 6.8).

-

This compound dissolved in DMSO.

-

-

Procedure:

-

In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of this compound solution (at various concentrations), and 20 µL of α-glucosidase solution (0.5 U/mL).

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of pNPG (5 mM).

-

Incubate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M sodium carbonate.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated as: [(Abs_control - Abs_sample) / Abs_control] * 100.

-

The IC50 value is determined from a dose-response curve.

-

AMPK Activation Assay by Western Blot

-

Cell Culture and Treatment:

-

Use a relevant cell line, such as C2C12 myotubes or HepG2 hepatocytes.

-

Differentiate C2C12 myoblasts into myotubes.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 1-24 hours). AICAR can be used as a positive control.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and express the results as the ratio of phosphorylated AMPK to total AMPK.

-

Glucose Uptake Assay in 3T3-L1 Adipocytes

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes to confluence.

-

Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

-

-

Insulin Resistance Induction (Optional): To model insulin resistance, mature adipocytes can be treated with high insulin and/or TNF-α for 24-48 hours.

-

Glucose Uptake Assay:

-

Serum-starve the differentiated adipocytes for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

-

Treat the cells with this compound at various concentrations for a predetermined time.

-

Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.

-

Add a fluorescent glucose analog, such as 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), and incubate for 30-60 minutes.

-

Wash the cells with ice-cold PBS to remove excess 2-NBDG.

-

Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader.

-

Normalize the fluorescence to the total protein content in each well.

-

Conclusion and Future Directions

This compound, a neo-clerodane diterpenoid from the Salvia genus, demonstrates significant anti-hyperglycemic potential in preclinical models. While its exact molecular mechanism of action is still under investigation, plausible pathways include the inhibition of carbohydrate-hydrolyzing enzymes and the modulation of the AMPK and insulin signaling pathways. The experimental protocols detailed in this guide provide a framework for future research to precisely define its molecular targets and signaling effects.

Future studies should focus on:

-

Confirming the inhibitory effects of this compound on α-glucosidase and α-amylase.

-

Investigating the activation of AMPK and its downstream targets in various cell types and in vivo.

-

Elucidating the impact of this compound on the key components of the insulin signaling cascade, including GLUT4 translocation.

-

Conducting more extensive preclinical studies to evaluate its long-term efficacy, safety, and pharmacokinetic profile.

A thorough understanding of this compound's mechanism of action will be crucial for its potential development as a novel therapeutic agent for the management of type 2 diabetes.

References

Pharmacological Profile of Salvifaricin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvifaricin, a naturally occurring neo-clerodane diterpenoid isolated from various Salvia species, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, with a particular focus on its anti-diabetic properties. The information presented herein is compiled from available scientific literature and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development. While in vivo evidence points towards significant hypoglycemic and lipid-lowering effects, further research is required to fully elucidate its mechanism of action, pharmacokinetic and toxicological profiles, and potential for clinical translation.

Introduction

This compound is a diterpenoid compound that can be isolated from medicinal plants such as Salvia leucantha Cav. and Salvia hispanica L.[1]. It belongs to the class of neo-clerodane diterpenes, a group of natural products known for a wide range of biological activities[2]. The chemical structure of this compound is characterized by a rearranged neoclerodane skeleton[3]. Recent studies have highlighted its potential as an orally active anti-diabetic agent, demonstrating its ability to significantly reduce fasting blood glucose and serum triglyceride levels in preclinical models[1][3]. This guide aims to consolidate the existing pharmacological data on this compound, detail the experimental methodologies used in its evaluation, and propose potential mechanisms and workflows for future investigation.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in Table 1. This information is crucial for understanding its drug-like properties and for the design of future studies.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀O₅ | PubChem[2] |

| Molecular Weight | 340.4 g/mol | PubChem[2] |

| XLogP3 | 2.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

Pharmacodynamics

Anti-diabetic Activity

The primary pharmacological effect of this compound identified to date is its anti-diabetic activity. In vivo studies have demonstrated its potential in managing hyperglycemia and dyslipidemia, key features of type 2 diabetes mellitus.

A key study evaluated the anti-diabetic effects of this compound in a well-established animal model of type 2 diabetes, the db/db mouse. The quantitative outcomes of this study, as reported in the available literature, are summarized in Table 2.

| Parameter | Treatment Group | Result | Significance | Reference |

| Fasting Blood Glucose | This compound | Significantly reduced | p < 0.05 (assumed) | [1][3] |

| Serum Triglycerides | This compound | Significantly reduced | p < 0.05 (assumed) | [1][3] |

| Insulin Resistance | This compound | Improved | Not specified | [3] |

Note: Specific numerical data (e.g., percentage reduction, mean values ± SEM) and precise p-values were not available in the public abstracts and require access to the full-text publication: "Neo-clerodane Diterpenoids with Hypoglycemic Effects in Vivo from the Aerial Parts of Salvia hispanica L."

Mechanism of Action (Proposed)

The precise molecular mechanism underlying the anti-diabetic effects of this compound has not yet been elucidated. Based on the activities of other compounds from Salvia species and the general mechanisms of anti-diabetic drugs, several pathways can be hypothesized.

A potential mechanism could involve the modulation of key signaling pathways in metabolic tissues such as the liver, skeletal muscle, and adipose tissue. For instance, this compound might enhance insulin sensitivity through the activation of the PI3K/Akt signaling pathway, leading to increased glucose uptake via GLUT4 translocation. Alternatively, it could influence the AMPK pathway, a central regulator of cellular energy homeostasis.

Caption: Proposed mechanism of action for this compound's anti-diabetic effects.

Experimental Protocols

In Vivo Anti-diabetic Assay

The following protocol is a summarized and inferred methodology based on the available literature for the evaluation of this compound's anti-diabetic activity. For a complete and detailed protocol, the original research article should be consulted.

-

Animal Model: Male C57BL/KsJ-Lepdb (db/db) mice, a genetic model of obesity, insulin resistance, and type 2 diabetes[3].

-

Treatment: this compound was administered orally (p.o.) at a dose of 100 mg/kg, once daily for 5 weeks[1]. A vehicle control group and potentially a positive control group (e.g., metformin) would have been included.

-

Parameters Measured:

-

Fasting blood glucose levels were monitored periodically throughout the study.

-

At the end of the treatment period, serum triglyceride levels were measured.

-

Insulin resistance was also assessed, likely through methods such as an insulin tolerance test (ITT) or by calculating the HOMA-IR index.

-

-

Sample Collection and Analysis: Blood samples were collected for the measurement of glucose and triglycerides using standard biochemical assays.

Caption: Workflow for the in vivo anti-diabetic evaluation of this compound.

Pharmacokinetics and Toxicology (Data Gaps)

Currently, there is no publicly available information on the pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) or toxicological profile of this compound. These studies are critical for the further development of this compound as a therapeutic agent. Future research should focus on:

-

In vitro metabolism studies: Using liver microsomes to identify metabolic pathways and potential drug-drug interactions.

-

In vivo pharmacokinetic studies: To determine key parameters such as bioavailability, half-life, and clearance in relevant animal models.

-

Acute and chronic toxicity studies: To establish the safety profile of this compound.

Future Directions

The initial findings on the anti-diabetic properties of this compound are promising. However, a significant amount of research is still required to fully understand its therapeutic potential. The following are key areas for future investigation:

-

Elucidation of the Mechanism of Action: In-depth studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound. This could involve in vitro assays such as glucose uptake assays in C2C12 myotubes or 3T3-L1 adipocytes, and enzyme inhibition assays for targets like α-glucosidase and α-amylase.

-

Comprehensive Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the ADME and safety profile of this compound is essential for its progression as a drug candidate.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of compounds with improved potency and pharmacokinetic properties.

Caption: Logical workflow for the future development of this compound.

Conclusion

This compound is a novel natural product with demonstrated anti-diabetic and lipid-lowering effects in a preclinical model of type 2 diabetes. While the initial data is encouraging, significant knowledge gaps remain regarding its mechanism of action, pharmacokinetics, and safety. This technical guide has summarized the available information and outlined a roadmap for future research that will be critical in determining the ultimate therapeutic potential of this compound. The detailed experimental protocols and quantitative data presented herein provide a foundation for further investigation by the scientific community.

References

Biological Activities of Salvia hispanica (Chia) Extracts: A Technical Guide for Researchers

Abstract: Salvia hispanica L., commonly known as chia, has emerged from a traditional Mesoamerican staple to a global functional food, largely due to its rich nutritional profile. Beyond its high content of omega-3 fatty acids, fiber, and protein, chia seeds and leaves are potent sources of bioactive compounds, including phenolic acids and flavonoids. Extracts from S. hispanica have demonstrated a wide array of biological activities, positioning them as a significant area of interest for research and drug development. This technical guide provides an in-depth overview of the antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of these extracts. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further scientific investigation. The primary bioactive components responsible for these effects include caffeic acid, rosmarinic acid, myricetin, quercetin, and kaempferol.[1][2]

Antioxidant Activity

The antioxidant capacity of Salvia hispanica extracts is a cornerstone of its biological effects, primarily attributed to its rich composition of phenolic compounds that can neutralize free radicals.[3][2] Various in vitro assays have consistently demonstrated the potent radical scavenging capabilities of extracts derived from different parts of the chia plant, using various solvents.

Quantitative Data: Antioxidant Capacity

The efficacy of S. hispanica extracts as antioxidants is typically quantified by their IC50 values in assays like DPPH and ABTS, which measure the concentration required to inhibit 50% of the radicals.

| Assay | Plant Part / Extract Type | IC50 Value / Activity | Reference |

| DPPH | Seed / 80% Ethanol Extract | 3.841 mg/mL | [2][4] |

| DPPH | Seed / White Seed Ethanolic Extract | 1.735 mg/mL | [5] |

| DPPH | Seed / Black Seed Ethanolic Extract | 2.001 mg/mL | [5] |

| DPPH | Seed / White Seed Defatted Extract | 231.6 µmol TE/g | [5] |

| DPPH | Seed / Black Seed Defatted Extract | 197.5 µmol TE/g | [5] |

| FRAP | Seed / 80% Ethanol Extract | 45.004 mmol TE/kg | [2][4] |

| ABTS | Seed / Aqueous Soxhlet Extract | Superior to ethanolic extract | [6] |

Experimental Protocols

This method assesses the ability of an antioxidant to donate hydrogen and scavenge the stable DPPH radical. The reduction of the violet DPPH solution to a yellow-colored product is measured spectrophotometrically.

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in 80% methanol. Adjust the concentration to achieve an absorbance of approximately 0.9-1.0 at 515-517 nm.[5][7]

-

Sample Preparation: Prepare a dilution series of the S. hispanica extract in the same solvent (e.g., 0.1 to 10 mg/mL).[2][5]

-

Reaction: In a microplate well or cuvette, mix a small volume of the extract solution (e.g., 50 µL) with a larger volume of the DPPH working solution (e.g., 1 mL).[5]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[2][5]

-

Measurement: Measure the absorbance of the resulting solution at 515-517 nm against a blank (solvent without extract).

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the inhibition percentage against the extract concentrations.

This assay measures the capacity of an antioxidant to neutralize the ABTS radical cation (ABTS•+), a blue-green chromophore, via electron transfer.

-

Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal quantities.[8][9] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9][10]

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., methanol or water) to obtain an absorbance of 0.7-1.0 at 734 nm.[8]

-

Sample Preparation: Prepare a dilution series of the S. hispanica extract.

-

Reaction: Add a small volume of the extract (e.g., 10 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 195 µL).[9]

-

Incubation: Allow the reaction to proceed for approximately 6-7 minutes at room temperature.[8]

-

Measurement: Record the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as in the DPPH assay. Results can be expressed as an IC50 value or in terms of Trolox Equivalents (TE).

Visualization: Antioxidant Assay Workflow

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. S. hispanica extracts, particularly peptide and protein fractions, have demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[11][12][13]

Signaling Pathways: NF-κB Inhibition

A primary mechanism for the anti-inflammatory effect of chia extracts is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[12] Digested total protein (DTP) and protein fractions from chia have been shown to reduce the phosphorylation of NF-κB and its subsequent translocation, thereby downregulating the inflammatory cascade.[12]

Visualization: NF-κB Signaling Inhibition

Quantitative Data: Reduction of Inflammatory Markers

Studies using cell models like HMC3 microglial cells and RAW 264.4 macrophages have quantified the reduction in key inflammatory molecules following treatment with chia extracts and its components.

| Marker | Cell Line | Treatment | % Reduction | Reference |

| Nitric Oxide (NO) | HMC3 | 1-3 kDa Peptide Fraction (50 µg/ml) | 33.1% | [11][14] |

| TNF-α | HMC3 | 1-3 kDa Peptide Fraction (50 µg/ml) | 26.4% | [11][14] |

| IL-6 | HMC3 | 1-3 kDa Peptide Fraction (50 µg/ml) | 17.4% | [11][14] |

| iNOS Expression | RAW 264.4 | Digested Total Protein (1 mg/mL) | 67.0% | [12] |

| iNOS Expression | RAW 264.4 | Digested Glutelin (1 mg/mL) | 42.2% | [12] |

| TNF-α Secretion | RAW 264.4 | Digested Total Protein (1 mg/mL) | 43.3% | [12] |

| IL-6 Secretion | RAW 264.4 | Digested Total Protein (1 mg/mL) | 50.5% | [12] |

| MCP-1 Secretion | RAW 264.4 | Digested Total Protein (1 mg/mL) | 47.6% | [12] |

| NF-κB Expression | RAW 264.4 | Digested Total Protein (1 mg/mL) | 57.5% | [12] |

| NF-κB Expression | RAW 264.4 | Digested Glutelin (1 mg/mL) | 71.1% | [12] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (General)

-

Cell Culture: Culture appropriate cells (e.g., RAW 264.7 macrophages or HMC3 microglia) in standard conditions.

-

Seeding: Seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the sterile-filtered S. hispanica extract for a specified period (e.g., 1-2 hours).

-

Inflammatory Stimulus: Induce inflammation by adding an agent like Lipopolysaccharide (LPS) to the cell media (except in the negative control group).

-

Incubation: Incubate for a period sufficient to induce an inflammatory response (e.g., 24 hours).

-

Analysis:

-

Supernatant: Collect the cell culture supernatant to measure secreted cytokines (TNF-α, IL-6) using ELISA kits or to measure nitric oxide production using the Griess reagent.

-

Cell Lysate: Lyse the remaining cells to extract proteins for Western blot analysis of inflammatory pathway proteins (e.g., NF-κB, iNOS) or to extract RNA for gene expression analysis via RT-PCR.

-

Anticancer Activity

Extracts from S. hispanica have demonstrated cytotoxic and antiproliferative effects against several human cancer cell lines, including breast (MCF-7), lung (A-549), and prostate (PC-3) cancer.[15][16][17][18] The primary mechanism of action appears to be the induction of apoptosis or programmed cell death.

Signaling Pathways: Intrinsic Apoptosis

The anticancer activity of chia seed extract is linked to the activation of the intrinsic (mitochondrial) pathway of apoptosis. Bioactive components in the extract can modulate the balance of the Bcl-2 family of proteins.[15] This involves downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like Bax.[15][16] This shift increases mitochondrial outer membrane permeability, leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then triggers the activation of a caspase cascade, starting with caspase-9 and culminating in the activation of executioner caspases like caspase-3, which dismantle the cell.[15]

Visualization: Intrinsic Apoptosis Pathway

Quantitative Data: Antiproliferative Activity (IC50)

The cytotoxic potential of S. hispanica extracts is measured by their IC50 value, the concentration that inhibits the proliferation of 50% of the cancer cells.

| Cell Line | Extract Type | IC50 Value | Reference |

| MCF-7 (Breast) | Chia Seed Extract (CSE) | 74.1 µg/mL | [15] |

| A-549 (Lung) | Chia Seed Extract | 40 µg/mL | [16] |

| A-549 (Lung) | 70% Ethanol Extract | 16.08 µg/mL | [17] |

| A-549 (Lung) | Petroleum Ether Extract | 14.8 µg/mL | [17] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., A-549 or MCF-7) into a 96-well plate at a density of ~1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Remove the old media and add fresh media containing serial dilutions of the S. hispanica extract. Include untreated cells as a negative control and a vehicle control if a solvent like DMSO is used.

-

Incubation: Incubate the treated cells for a specified duration (e.g., 24, 48, or 72 hours).[17]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Calculation: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value is calculated from the dose-response curve.

Neuroprotective Effects

Bioactive peptides derived from chia protein have shown significant neuroprotective potential, primarily through their antioxidant and anti-inflammatory actions in brain-relevant cells like microglia.[11][14][19] This is particularly relevant for neurodegenerative diseases like Parkinson's and Alzheimer's, where neuroinflammation and oxidative stress are key pathological drivers.[20][21]

Mechanisms of Action

Peptide fractions from S. hispanica, particularly those in the 1-3 kDa range, have been shown to protect neuronal and microglial cells from damage.[11][21] When these cells are challenged with an oxidative stressor (like H₂O₂) or an inflammatory stimulus (like LPS), the chia peptides can significantly reduce the production of reactive oxygen species (ROS) and decrease the secretion of pro-inflammatory mediators like NO, TNF-α, and IL-6.[11][14][21]

Quantitative Data: Neuroprotective Activity

| Cell Line | Treatment | Effect | Measurement | Reference |

| HMC3 (Microglia) | 1-3 kDa Peptide Fraction | Protective Effect | 79.04% protection | [11][14] |

| HMC3 (Microglia) | 1-3 kDa Peptide Fraction | ROS Reduction | 51.3% decrease | [11][14] |

| N1E-115 (Neuronal) | 1-3 kDa Peptide Fraction | Increased Viability (post H₂O₂) | 66.6% viability | [21] |

| N1E-115 (Neuronal) | <1 kDa Peptide Fraction | Increased Viability (post H₂O₂) | 67.3% viability | [21] |

| N1E-115 (Neuronal) | 1-3 kDa Peptide Fraction | ROS Reduction | 41.7% decrease | [21] |

| N1E-115 (Neuronal) | <1 kDa Peptide Fraction | ROS Reduction | 40.9% decrease | [21] |

Visualization: Neuroprotection Assay Workflow

Other Key Biological Activities

Beyond the core activities detailed above, S. hispanica extracts exhibit a range of other promising therapeutic properties.

| Biological Activity | Key Findings and Mechanisms | References |

| Antidiabetic | Inhibits α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. Clinical studies show adjunct therapy with chia can significantly decrease fasting blood glucose. | [22][23][24][25] |

| Hepatoprotective | Polyphenols like caffeic and rosmarinic acid may protect the liver by reducing lipid peroxidation and regulating pro-inflammatory factors in diet-induced obese models. | [26][19][27] |

| Cardioprotective | May lower blood pressure and improve lipid profiles (lowering total cholesterol, LDL, and triglycerides) in both animal and human studies. | [19] |

| Antimicrobial | Ethanolic extracts have shown inhibitory activity against various bacteria, including Acinetobacter baumannii, and fungi. | [18][28] |

| Anti-obesity | In vitro studies show potential for lipase inhibition, which could reduce fat absorption. High fiber content also promotes satiety. | [29][30] |

Conclusion

Extracts from Salvia hispanica seeds and leaves are a rich source of bioactive compounds with multifaceted therapeutic potential. The well-documented antioxidant and anti-inflammatory activities appear to be the mechanistic foundation for more complex effects, including anticancer and neuroprotective properties. The quantitative data presented herein demonstrate potent efficacy in various in vitro models, highlighting the promise of chia-derived compounds for development into nutraceuticals, functional foods, and novel therapeutic agents. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate the bioavailability and clinical relevance of these promising biological activities.

References

- 1. Characterization of phenolic compounds in chia (Salvia hispanica L.) seeds, fiber flour and oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 3. ijpsr.com [ijpsr.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Bioactive Compounds in Sequential Extracts of Chia Leaf (Salvia hispanica L.) Using UHPLC-HRMS (Q-Orbitrap) and a Global Evaluation of Antioxidant In Vitro Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 11. Neuroprotective effect from Salvia hispanica peptide fractions on pro-inflammatory modulation of HMC3 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ejfood.org [ejfood.org]

- 14. researchgate.net [researchgate.net]

- 15. Cell-based in-vitro evaluation of Chia Seeds (Salvia hispanica L.) extract and Alpha-Linolenic Acid on human breast Cancer [ejchem.journals.ekb.eg]

- 16. jneonatalsurg.com [jneonatalsurg.com]

- 17. Chia Seed (Salvia hispanica) Attenuates Chemically Induced Lung Carcinomas in Rats through Suppression of Proliferation and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. International Journal of Secondary Metabolite » Submission » Antimicrobial and Antiproliferative Activities of Chia (Salvia hispanica L.) Seeds [dergipark.org.tr]

- 19. mdpi.com [mdpi.com]

- 20. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 21. Neuroprotective Effect Of Peptide Fractions from Chia (Salvia hispanica) on H2O2-Induced Oxidative Stress-Mediated Neuronal Damage on N1E-115 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Chia (Salvia hispanica L.), a Pre-Hispanic Food in the Treatment of Diabetes Mellitus: Hypoglycemic, Antioxidant, Anti-Inflammatory, and Inhibitory Properties of α-Glucosidase and α-Amylase, and in the Prevention of Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Chia (Salvia hispanica L.), a Pre-Hispanic Food in the Treatment of Diabetes Mellitus: Hypoglycemic, Antioxidant, Anti-… [ouci.dntb.gov.ua]

- 24. ISPOR - Effectiveness of Chia (Salvia Hispanica L.) as an Adjuvant Therapy for Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis [ispor.org]

- 25. dialnet.unirioja.es [dialnet.unirioja.es]

- 26. The Current State of Knowledge on Salvia hispanica and Salviae hispanicae semen (Chia Seeds) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. scispace.com [scispace.com]

- 30. researchgate.net [researchgate.net]

Salvifaricin: A Technical Guide to its Natural Sources, Distribution, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvifaricin is a naturally occurring neoclerodane diterpenoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources, distribution within those sources, and its biosynthetic pathway. The information is presented to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Distribution

This compound has been primarily isolated from various species within the Salvia (sage) genus, a member of the Lamiaceae family. The documented plant sources are distributed across different geographical regions, indicating a specific but not entirely isolated occurrence of this compound.

Primary Botanical Sources

The principal plant species identified as natural sources of this compound include:

-

Salvia farinacea (Mealycup Sage): This species is a well-documented source from which this compound has been repeatedly isolated.

-

Salvia dugesii : Phytochemical studies of this species have also confirmed the presence of this compound among other neoclerodane diterpenoids.[1][2]

-

Salvia leucantha (Mexican Bush Sage): This species is another confirmed natural source of this compound.[3]

Distribution within the Plant

Current research indicates that this compound, like many other diterpenoids in the Salvia genus, is predominantly found in the aerial parts of the plant. This includes the leaves and stems. While specific quantitative comparisons of this compound concentrations in different plant organs (leaves, stems, flowers, roots) are not extensively documented in the available literature, a study on Salvia dugesii reported the isolation of a mixture of neoclerodane diterpenoids, including this compound, from the acetone extract of its aerial parts (leaves and stems).[1][2] The yield of the crude diterpenoid mixture was approximately 0.2% of the dry plant material.[1]

Quantitative Data

Precise quantitative data for this compound content in various Salvia species and their different parts is limited in publicly accessible literature. However, studies on the quantification of other diterpenoids in Salvia species can provide a reference for expected concentrations. The following table summarizes the available information and provides representative data for related compounds to give an indication of potential yields and concentrations.

| Plant Species | Plant Part | Compound Class | Method of Analysis | Reported Yield/Concentration | Reference |

| Salvia dugesii | Aerial Parts (Leaves & Stems) | Neoclerodane Diterpenoids (mixture including this compound) | Extraction and Chromatography | ~0.2% of dry weight | [1] |

| Salvia species (general) | - | Diterpenoids | UHPLC-QTOF-MS/MS | LOD: 3.0-16 ng/mL | [4] |

| Salvia miltiorrhiza | Roots, Stems, Leaves, Flowers | Diterpenoids (Tanshinones) | UPLC-TQ-MS/MS | Varies significantly between plant parts and growth stages |

Note: The lack of specific quantitative data for this compound highlights a potential area for future research. The development and validation of a specific analytical method for this compound quantification would be highly valuable.

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway established for neoclerodane diterpenoids, which originates from the 1-deoxy-D-xylulose-5-phosphate (DOXP) pathway, also known as the non-mevalonate pathway. This pathway occurs in the plastids of plant cells.

The key steps in the biosynthesis are:

-

Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): The pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate to eventually form IPP and DMAPP, the universal five-carbon building blocks of isoprenoids.

-

Synthesis of Geranylgeranyl Pyrophosphate (GGPP): Through a series of condensation reactions catalyzed by prenyltransferases, three molecules of IPP are sequentially added to one molecule of DMAPP to produce the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP).

-

Cyclization of GGPP: This is a critical step in determining the diterpenoid scaffold. A diterpene synthase, likely a class II diterpene synthase, catalyzes the cyclization of the linear GGPP molecule to form a bicyclic intermediate, typically a labdane-related diphosphate.

-

Rearrangement and Oxidation: The initial bicyclic intermediate undergoes a series of rearrangements, including hydride and methyl shifts, to form the characteristic neo-clerodane skeleton. Subsequent oxidative modifications, such as hydroxylations and the formation of lactone rings, catalyzed by cytochrome P450 monooxygenases and other enzymes, lead to the final structure of this compound.

The biosynthesis of the related and well-studied neoclerodane diterpenoid, Salvinorin A from Salvia divinorum, provides a valuable model for the specific enzymatic steps involved in the formation of the neo-clerodane core and its subsequent modifications.[5]

Biosynthetic Pathway Diagram

Experimental Protocols

Extraction and Isolation of this compound from Salvia farinacea

The following protocol is based on established methods for the isolation of this compound and other neoclerodane diterpenoids from Salvia species.

1. Plant Material Preparation:

-

Air-dry the aerial parts (leaves and stems) of Salvia farinacea at room temperature in a well-ventilated area, protected from direct sunlight.

-

Once completely dry, grind the plant material into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material with ethyl acetate (EtOAc) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

-

Allow the mixture to stand for 24-48 hours with occasional agitation.

-

Filter the extract through cheesecloth or filter paper.

-

Repeat the extraction process two to three more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-45°C to obtain the crude ethyl acetate extract.

3. Chromatographic Separation:

-

Silica Gel Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent such as n-hexane.

-

Adsorb the crude extract onto a small amount of silica gel to create a dry slurry.

-

Load the slurry onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, up to 100% EtOAc).

-

Collect fractions of a consistent volume (e.g., 50 or 100 mL).

-

-

Fraction Analysis:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates.

-

Use a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 or 6:4) for development.

-

Visualize the spots under UV light (if applicable) and by spraying with a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating) to identify fractions containing compounds with similar Rf values to that expected for this compound.

-

-

Purification:

-

Combine the fractions containing the compound of interest.

-

Further purify the combined fractions using repeated column chromatography or preparative TLC to isolate pure this compound.

-

The purity of the isolated compound should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), and its structure elucidated using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Experimental Workflow Diagram

High-Performance Liquid Chromatography (HPLC) for Quantification of Diterpenoids

While a specific validated HPLC method for the quantification of this compound was not found in the reviewed literature, a general approach for the analysis of diterpenoids in Salvia species can be adapted.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of water (often with a small amount of acid, e.g., 0.1% formic acid or acetic acid, to improve peak shape) and an organic solvent such as acetonitrile or methanol.

-

Detection: The detection wavelength should be optimized based on the UV absorbance maximum of this compound.

-

Quantification: Quantification is achieved by creating a calibration curve using a pure analytical standard of this compound. The concentration in the plant extract is then determined by comparing the peak area of the analyte with the calibration curve.

-

Method Validation: For a robust quantitative method, validation should be performed according to ICH guidelines, including assessment of linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

This compound is a neoclerodane diterpenoid with a defined set of natural sources within the Salvia genus. Its distribution appears to be concentrated in the aerial parts of these plants. The biosynthetic pathway is understood to follow the DOXP route, which is common for this class of compounds. While detailed protocols for its isolation are available, a significant gap exists in the literature regarding specific quantitative data on its concentration in different plant tissues and validated analytical methods for its routine quantification. Further research in these areas would be beneficial for the comprehensive evaluation of this compound as a potential bioactive compound for various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. neo-Clerodane diterpenoids from Salvia dugesii and their bioactive studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neo-clerodane and abietane diterpenoids with neurotrophic activities from the aerial parts of Salvia leucantha Cav - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Qualitative and quantitative analysis of diterpenoids in Salvia species by liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salvia divinorum - Wikipedia [en.wikipedia.org]

In Silico Docking Studies of Salvifaricin: A Proposed Technical Guide for Drug Discovery Professionals

Disclaimer: As of late 2025, specific in silico docking studies for the clerodane diterpene Salvifaricin have not been extensively published in peer-reviewed literature. This technical guide, therefore, presents a proposed framework for such a study, outlining the methodologies and potential analyses that could be employed by researchers. The quantitative data herein is illustrative and intended to serve as a template for reporting results from an actual study.

Introduction

This compound, a naturally occurring clerodane diterpenoid isolated from various Salvia species, presents a complex and intriguing scaffold for drug discovery.[1][2] Its structural similarity to other bioactive diterpenes, such as Salvinorin A (a potent kappa-opioid receptor agonist), suggests that this compound may possess significant pharmacological activities.[3] In silico molecular docking provides a powerful and resource-efficient preliminary step to explore its therapeutic potential by predicting the binding affinities and modes of interaction with various protein targets.

This guide outlines a comprehensive in silico docking workflow for this compound, proposing potential protein targets based on the known biological activities of related compounds. It further details the necessary experimental protocols and provides templates for data presentation and visualization to guide future research.

Proposed Target Proteins for this compound

Given the biological activities of structurally related clerodane diterpenes, the following protein targets are proposed for an initial in silico screening of this compound:

-

Kappa-Opioid Receptor (KOR): The primary target of the well-known clerodane diterpene, Salvinorin A. Investigating this compound's interaction with KOR could reveal its potential as a modulator of this receptor, with implications for pain, addiction, and mood disorders.[1][3]

-

Cyclooxygenase-2 (COX-2): Many natural products from Salvia species exhibit anti-inflammatory properties.[4] Docking with COX-2, a key enzyme in the inflammatory cascade, could elucidate a potential mechanism for anti-inflammatory effects.

-

Nuclear Factor-kappa B (NF-κB): As a central regulator of the inflammatory response and cell survival, NF-κB is a common target for anti-inflammatory and anticancer agents.[5]

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine, TNF-α is another critical target in the study of inflammation.[4]

-

B-cell lymphoma 2 (Bcl-2): The anti-apoptotic protein Bcl-2 is a key target in cancer therapy. The cytotoxic potential of many clerodane diterpenes warrants an investigation into this compound's interaction with proteins in the apoptosis pathway.[6]

Experimental Protocols

This section details a proposed methodology for conducting in silico docking studies of this compound with the aforementioned target proteins.

Ligand and Protein Preparation

3.1.1. Ligand Preparation (this compound)

-

3D Structure Acquisition: Obtain the 3D structure of this compound from the PubChem database (CID: 21588012) in SDF format.[2]

-

Ligand Optimization:

-

Import the structure into a molecular modeling software (e.g., AutoDock Tools, Maestro, MOE).

-

Add hydrogen atoms and assign Gasteiger charges.

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

Save the prepared ligand in the appropriate format for the chosen docking software (e.g., PDBQT for AutoDock Vina).

-

3.1.2. Protein Preparation

-

3D Structure Acquisition: Download the crystal structures of the target proteins from the Protein Data Bank (PDB).

-

Kappa-Opioid Receptor (e.g., PDB ID: 4DJH)

-

COX-2 (e.g., PDB ID: 5IKR)

-

NF-κB (e.g., PDB ID: 1SVC)

-

TNF-α (e.g., PDB ID: 2AZ5)

-

Bcl-2 (e.g., PDB ID: 2W3L)

-

-

Protein Refinement:

-

Remove water molecules and any co-crystallized ligands or ions from the protein structure.

-

Add polar hydrogen atoms and assign Kollman charges.

-

Repair any missing residues or atoms using tools like Swiss-PdbViewer or the Protein Preparation Wizard in Maestro.

-

Save the prepared protein in the PDBQT format.

-

Molecular Docking Procedure

-

Grid Box Generation: Define the binding site for each target protein. This is typically done by identifying the active site from the co-crystallized ligand in the original PDB file or through literature review. A grid box encompassing the binding site is then generated.

-

Docking Simulation: Perform molecular docking using software such as AutoDock Vina, Glide, or GOLD. The docking algorithm will explore various conformations of this compound within the defined binding site of the target protein.

-

Pose Selection: The docking software will generate multiple binding poses for this compound, each with a corresponding binding energy score. The pose with the lowest binding energy is typically considered the most favorable.

Post-Docking Analysis

-

Binding Affinity Evaluation: Analyze the binding energy values (in kcal/mol) to estimate the binding affinity of this compound for each target protein. More negative values indicate stronger binding.

-

Interaction Analysis: Visualize the best-ranked docking pose to identify the specific molecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of the target protein.

-

Ligand Efficiency Metrics: Calculate ligand efficiency (LE), ligand efficiency scale (LESCALE), and other metrics to assess the quality of the binding.

Data Presentation

The quantitative results from the docking studies should be summarized in clear, well-structured tables for comparative analysis.

Table 1: Hypothetical Docking Scores and Binding Energies of this compound with Target Proteins

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Ligand Efficiency (LE) |

| Kappa-Opioid Receptor | 4DJH | -9.8 | 0.39 |

| COX-2 | 5IKR | -8.5 | 0.34 |

| NF-κB | 1SVC | -7.9 | 0.32 |

| TNF-α | 2AZ5 | -7.2 | 0.29 |

| Bcl-2 | 2W3L | -8.9 | 0.36 |

Table 2: Hypothetical Interaction Analysis of this compound with the Kappa-Opioid Receptor (PDB: 4DJH)

| Interacting Residue | Interaction Type | Distance (Å) |

| TYR139 | Hydrogen Bond | 2.9 |

| GLN115 | Hydrogen Bond | 3.1 |

| ILE294 | Hydrophobic | 3.8 |

| VAL118 | Hydrophobic | 4.2 |

| TRP124 | Hydrophobic | 4.5 |

Visualization of Workflows and Pathways

Experimental Workflow

The overall workflow for the proposed in silico docking study is depicted below.

References

- 1. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C20H20O5 | CID 21588012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isolation and chemical modification of clerodane diterpenoids from Salvia species as potential agonists at the kappa-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytochemical analysis and molecular docking studies of two endemic varieties of Salvia sericeotomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification, Molecular Docking and Cytotoxicity Evaluation of Bioactive Pentacyclic Polyhydroxylated Triterpenoids from Salvia urmiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes | MDPI [mdpi.com]

In-Depth Technical Guide: Pharmacokinetic Properties of Salvifaricin

A Note to the Reader: A comprehensive review of available scientific literature reveals a significant gap in the knowledge regarding the specific pharmacokinetic properties of Salvifaricin. As of the date of this document, no dedicated studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound have been published.

The information that is available indicates that this compound is an orally bioactive diterpenoid that has been isolated from Salvia mexicana and Salvia hispanica.[1] One study notes its use in an in vivo animal model where it was administered orally to mice, suggesting it is absorbed from the gastrointestinal tract to some extent.[1] However, this study did not provide any quantitative pharmacokinetic data.

Given the absence of specific data for this compound, this guide will provide a generalized overview of the methodologies and experimental workflows typically employed in the pharmacokinetic analysis of natural products, such as diterpenoids. This will serve as a foundational reference for researchers and drug development professionals interested in conducting such studies on this compound or similar compounds.

It is imperative to note that the pharmacokinetic profiles of even structurally related compounds can vary significantly. Therefore, the information presented for other Salvia diterpenoids, such as Salvinorin A, should not be extrapolated to this compound.

Section 1: Generalized Experimental Protocols for Pharmacokinetic Studies of Natural Products

The following sections outline typical methodologies for characterizing the pharmacokinetic profile of a novel compound.

In Vivo Pharmacokinetic Study Protocol

This protocol describes a general procedure for assessing the pharmacokinetics of a natural product in an animal model, typically rodents.

Objective: To determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) following oral and intravenous administration.

Materials:

-

Test compound (e.g., this compound)

-

Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

-

Animal model (e.g., male Sprague-Dawley rats, 200-250 g)

-

Cannulas for blood collection

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimatization: Animals are acclimated to the laboratory conditions for at least one week prior to the study.

-

Dosing:

-

Intravenous (IV) Group: The compound is administered as a single bolus injection via the tail vein.

-

Oral (PO) Group: The compound is administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected from the jugular vein or other appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS.

-